Methyl trityl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

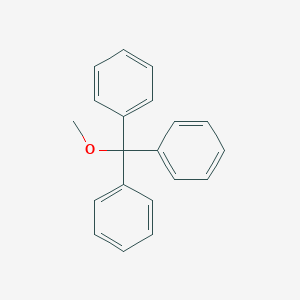

[methoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMNIXXVOOMKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208278 | |

| Record name | Methyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-31-6 | |

| Record name | Methyl trityl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trityl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRITYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Trityl Group as a Protecting Agent in Organic Synthesis: A Technical Guide

Abstract: In the intricate field of multi-step organic synthesis, particularly within drug development and materials science, the selective masking and unmasking of reactive functional groups is a paramount challenge. The triphenylmethyl group, commonly known as the trityl (Tr) group, serves as a cornerstone protecting group for primary alcohols due to its steric bulk and acid lability. This technical guide provides an in-depth analysis of the trityl group's application, including its derivatives, mechanisms of protection and deprotection, quantitative data on its performance, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile protecting group in their synthetic strategies.

Introduction: The Role of the Trityl Group

The trityl (triphenylmethyl) group is a bulky protecting group predominantly used for the protection of primary alcohols as trityl ethers.[1] Its significant steric hindrance allows for the selective protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols.[2] The core utility of the trityl group lies in its stability under neutral and basic conditions, while being readily cleavable under mild acidic conditions.[3] This acid lability is attributed to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is extensively delocalized across its three phenyl rings.[4]

While the query specified "methyl trityl ether," it is important to clarify that the common application involves the formation of a trityl ether with a substrate's hydroxyl group, rather than using this compound as a reagent. The standard reagent for this transformation is trityl chloride (TrCl).[1]

The trityl group and its substituted derivatives, such as the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, are fundamental in various synthetic endeavors, including the automated solid-phase synthesis of nucleotides and complex carbohydrate chemistry.[1] The electronic properties of these derivatives allow for fine-tuning of their acid lability, enabling orthogonal protection strategies in the synthesis of complex molecules.[1]

Mechanism of Action

The protection and deprotection of alcohols using the trityl group proceed through distinct, well-understood mechanisms.

Protection of Alcohols (Tritylation)

The formation of a trityl ether is typically achieved by reacting an alcohol with trityl chloride in the presence of a base, such as pyridine, which also serves to neutralize the hydrochloric acid byproduct.[1] The reaction proceeds via an SN1 mechanism, facilitated by the formation of the stable trityl cation.[5] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[1]

A more recent and highly efficient method for tritylation, especially for hindered secondary alcohols, involves the use of trityl alcohol and trifluoroacetic anhydride.[3] This method generates the trityl cation in situ, which then reacts with the alcohol.[3]

Deprotection of Trityl Ethers (Detritylation)

The cleavage of trityl ethers is most commonly accomplished through acid-catalyzed hydrolysis.[6] The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable trityl cation, regenerating the alcohol.[1] A variety of Brønsted acids, ranging from mild acids like acetic acid to stronger acids like trifluoroacetic acid (TFA), can be employed depending on the substrate's sensitivity.[1][6] Lewis acids such as zinc bromide or magnesium bromide can also be effective.[1]

To prevent the liberated trityl cation from reacting with other nucleophiles in the reaction mixture, a cation scavenger such as triisopropylsilane (TIPS) or triethylsilane (TES) is often added.[4]

Quantitative Data and Selectivity

The choice of a trityl protecting group is often guided by its relative reactivity and stability, which can be modulated by substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, increase the stability of the trityl cation, thereby increasing the rate of both protection and deprotection.[1]

| Protecting Group | Relative Cleavage Rate (vs. Trityl) | Typical Deprotection Conditions | Reference |

| Trityl (Tr) | 1 | 80% Acetic Acid, 48 h | [1] |

| Monomethoxytrityl (MMT) | ~10 | 80% Acetic Acid, 2 h | [1] |

| Dimethoxytrityl (DMT) | ~100 | 80% Acetic Acid, 15 min | [1] |

| Trimethoxytrityl (TMT) | ~1000 | 80% Acetic Acid, 1 min | [1] |

Table 1: Comparison of relative cleavage rates and typical deprotection times for various trityl-based protecting groups.

The steric bulk of the trityl group is a key factor in its high selectivity for primary alcohols over secondary alcohols.[2] This selectivity is a significant advantage in the synthesis of complex polyols, such as carbohydrates.

| Substrate | Protecting Group | Conditions | Yield of 1° Protected Product | Reference |

| Diol (1° and 2° OH) | Trityl Chloride (1.1 equiv) | Pyridine, DMAP (0.1 equiv), RT, 12-24h | High | [2] |

| Gemcitabine (1° and 2° OH) | Tritylating Reagent (2 equiv) | Dry Pyridine, RT, overnight | Not specified, but selective | [1] |

Table 2: Examples of selective tritylation of primary alcohols.

Experimental Protocols

The following are representative protocols for the protection and deprotection of a primary alcohol using the trityl group.

Protocol for Tritylation of a Primary Alcohol

This procedure is adapted from a general method for the selective protection of a primary alcohol.[2]

Objective: To selectively protect the primary hydroxyl group of a diol.

Materials:

-

Diol (1.0 equiv)

-

Anhydrous Pyridine

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Trityl Chloride (Tr-Cl) (1.1 equiv)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous pyridine in a round-bottom flask.

-

Add DMAP (0.1 equiv) to the solution.

-

Add trityl chloride (1.1 equiv) portion-wise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Acid-Catalyzed Detritylation

This procedure is a general method for the cleavage of a trityl ether using trifluoroacetic acid.[4][6]

Objective: To deprotect a trityl ether to yield the corresponding alcohol.

Materials:

-

Trityl-protected compound

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) (1.5 - 3.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (cold)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected compound in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the cation scavenger, TIPS (1.5 to 3 equivalents), to the solution and stir.[4]

-

Add a solution of TFA in DCM dropwise to the cooled solution.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, cold saturated solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired alcohol from the triphenylmethanol byproduct.

Applications in Drug Development and Complex Synthesis

The trityl group's unique properties make it invaluable in various stages of drug development and the synthesis of complex natural products.

-

Nucleoside Chemistry: The DMT group is extensively used for the 5'-hydroxyl protection of nucleosides during the automated solid-phase synthesis of oligonucleotides.[1] Its lability to mild acid allows for its removal at each coupling cycle without affecting other protecting groups.

-

Carbohydrate Chemistry: The selective protection of primary hydroxyl groups in sugars is a common challenge that is often addressed using the trityl group.[1]

-

Peptide Synthesis: While less common for amino acid protection due to the lability of trityl esters, specialized trityl derivatives have been developed for the protection of the carboxy group of glutamic acid and the side chains of asparagine and glutamine.[7][8]

-

Prodrugs: The trityl group has been incorporated into prodrug strategies, where its cleavage can be triggered under specific physiological conditions to release the active pharmaceutical ingredient.[9]

Conclusion

The trityl group and its derivatives are indispensable tools in modern organic synthesis. Their steric bulk, well-defined reactivity, and tunable acid lability provide chemists with a powerful strategy for the selective protection of primary alcohols. A thorough understanding of the mechanisms, quantitative data, and experimental protocols associated with trityl ethers is essential for their successful implementation in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The continued development of new trityl-based protecting groups and tritylation methods further expands the synthetic chemist's toolkit.[3][10]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 9. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Synthesis of Methyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for methyl trityl ether, a valuable protecting group in organic synthesis, particularly in carbohydrate and nucleoside chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data to support researchers in the effective preparation of this compound.

Core Synthesis Mechanisms

This compound is primarily synthesized through two distinct and effective mechanisms: an acid-catalyzed SN1 reaction and the Williamson ether synthesis. The choice of method often depends on the starting materials, desired scale, and laboratory conditions.

Acid-Catalyzed SN1 Synthesis

This is a widely used and illustrative method for preparing this compound, commencing with triphenylmethanol and methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via a stabilized tertiary carbocation intermediate.

The mechanism involves the protonation of the hydroxyl group of triphenylmethanol by the acid, forming a good leaving group (water). The departure of water results in the formation of the highly stable triphenylmethyl (trityl) carbocation. This stability is attributed to the resonance delocalization of the positive charge across the three phenyl rings.[1] The carbocation is readily observable as a distinct yellow-orange color.[2] Subsequently, methanol acts as a nucleophile, attacking the electrophilic carbocation. A final deprotonation step yields the this compound.[2] An important feature of this synthesis is the absence of E1 elimination as a side reaction due to the lack of β-protons in the carbocation intermediate.[3]

Williamson Ether Synthesis

The Williamson ether synthesis offers an alternative route, involving the reaction of a trityl halide with sodium methoxide or by treating triphenylmethanol with a base and a methylating agent. This reaction typically follows an SN2 pathway, although the tertiary nature of the trityl group presents a unique case. A common approach involves deprotonating triphenylmethanol with a strong base like sodium hydride to form the triphenylmethoxide anion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide.[4][5] Alternatively, a combination of potassium hydroxide and methyl iodide has been used effectively.[6]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the primary synthesis methods for this compound, providing a comparative overview of reported yields and physical properties.

| Parameter | Acid-Catalyzed SN1 Synthesis | Williamson Ether Synthesis |

| Starting Materials | Triphenylmethanol, Methanol, Conc. H2SO4 | Triphenylmethanol, NaH, MeI[4] / KOH, MeI[6] |

| Reported Yield | 45-62%[3][7] | 60-71%[4][6] |

| Melting Point (°C) | 81-83[3] | Not explicitly stated for this specific reaction |

| Molecular Weight ( g/mol ) | 274.36[8] | 274.36[8] |

Experimental Protocols

Protocol 1: Acid-Catalyzed SN1 Synthesis of this compound

This protocol is adapted from established laboratory procedures for the acid-catalyzed synthesis of this compound.[2][3]

Materials:

-

Triphenylmethanol (0.200 g)

-

Concentrated Sulfuric Acid (2.0 mL)

-

Ice-cold Methanol (approx. 6 mL)

Procedure:

-

Place 0.200 g of triphenylmethanol into a reaction tube. If the starting material is crystalline, gently grind it with a glass rod to aid dissolution.

-

Carefully add 2.0 mL of concentrated sulfuric acid to the reaction tube. Stir the mixture until the triphenylmethanol is fully dissolved, at which point a distinct yellow-orange color, indicative of the trityl carbocation, should be observed.[2]

-

In a separate tube, cool 1 mL of methanol in an ice-water bath.

-

Using a Pasteur pipette, transfer the acidic triphenylmethanol solution into the ice-cold methanol. The yellow-orange color should dissipate upon addition.

-

If the color persists, add additional ice-cold methanol dropwise until the solution becomes colorless.

-

The formation of crystals of this compound should be observed. If precipitation is slow, gently scratch the inside of the reaction tube with a glass rod to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with cold water to remove any residual acid and methanol.

-

Allow the product to dry completely.

-

Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Protocol 2: Williamson Ether Synthesis of this compound

This protocol is a composite based on general Williamson ether synthesis procedures and specific examples for the methylation of alcohols.[4][6]

Materials:

-

Triphenylmethanol (130 mg, 0.5 mmol)

-

Potassium Hydroxide (pellets)

-

Methyl Iodide (molar ratio of 4:1 to the alcohol)

Procedure:

-

In a suitable reaction flask, combine triphenylmethanol (130 mg, 0.5 mmol) and methyl iodide (a 4:1 molar ratio to the alcohol).

-

Add potassium hydroxide pellets to the mixture.

-

Stir the reaction mixture at room temperature. Note that this reaction can be sluggish and may require an extended period (up to 72 hours) for significant conversion.[6]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the excess methyl iodide can be removed by distillation.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterize the purified this compound using spectroscopic methods to confirm its identity and purity.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Caption: SN1 Synthesis Mechanism of this compound.

Caption: Williamson Ether Synthesis of this compound.

Caption: General Experimental Workflow for Ether Synthesis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. rsc.org [rsc.org]

- 4. METHYL TRIPHENYLMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. scribd.com [scribd.com]

- 8. This compound [webbook.nist.gov]

Methyl trityl ether physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl trityl ether, a key molecule in synthetic organic chemistry. This document details its structural and spectroscopic data, chemical reactivity, and common experimental protocols for its synthesis and cleavage.

Core Physical and Chemical Properties

This compound, also known as (methoxydiphenylmethyl)benzene, is a white solid widely utilized as a protecting group for alcohols in multi-step organic synthesis.[1] Its bulky trityl group provides steric hindrance, while the ether linkage offers stability under various conditions, yet allows for selective removal under acidic conditions.[2]

Structural and Physical Data

A summary of the key physical and identifying properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈O | [3] |

| Molecular Weight | 274.36 g/mol | [3] |

| CAS Number | 596-31-6 | [1][3] |

| IUPAC Name | (methoxydiphenylmethyl)benzene | [3] |

| Synonyms | Trityl methyl ether, Methyl triphenylmethyl ether | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 81-83 °C | [4] |

| Boiling Point | 367.4 °C (Predicted) | |

| Density | 1.073 g/cm³ | |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. |

Spectroscopic Data

The structural characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the aromatic protons of the three phenyl rings and the methyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic protons (C₆H₅)₃ | [5][6][7] |

| ~ 3.10 | Singlet | 3H | Methyl protons (-OCH₃) | [7][8] |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~ 145 | Quaternary aromatic carbons (ipso-C) | [9] |

| ~ 127 - 130 | Aromatic carbons (ortho, meta, para-C) | [9] |

| ~ 87 | Quaternary carbon (C(Ph)₃) | |

| ~ 51 | Methyl carbon (-OCH₃) | [9][10] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | [11][12] |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) | [11][12] |

| ~ 1600, 1490, 1450 | Strong | Aromatic C=C skeletal vibrations | [12] |

| ~ 1100 - 1000 | Strong | C-O ether stretch | [4][10] |

| ~ 750 - 700 | Strong | Aromatic C-H out-of-plane bend | [12] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the cleavage of the ether bond, particularly the C-O bond attached to the sterically hindered and electronically stabilized trityl group.

Synthesis of this compound

This compound is commonly synthesized via a Williamson ether synthesis or an Sₙ1 reaction from triphenylmethanol.

This method involves the reaction of a sodium methoxide with trityl chloride. The reaction proceeds via an Sₙ2 mechanism.[13][14][15]

Caption: Williamson Ether Synthesis of this compound.

A common laboratory preparation involves the reaction of triphenylmethanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a stable trityl carbocation intermediate.

Caption: Sₙ1 Synthesis of this compound.

Deprotection of the Trityl Group

The trityl group is acid-labile and can be removed under mild acidic conditions. This selective cleavage is a cornerstone of its utility as a protecting group. The deprotection proceeds via a stable trityl cation intermediate.[2]

Caption: Acid-Catalyzed Deprotection of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of this compound.

Synthesis of this compound from Triphenylmethanol

This protocol is adapted from established laboratory procedures.

Materials:

-

Triphenylmethanol

-

Methanol, anhydrous

-

Concentrated Sulfuric Acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry Erlenmeyer flask, dissolve triphenylmethanol in a minimal amount of cold, anhydrous methanol with stirring.

-

In a separate flask, prepare a solution of concentrated sulfuric acid in methanol (e.g., 1:10 v/v). Caution: This should be done slowly and in an ice bath due to the exothermic nature of the dilution.

-

Slowly add the acidic methanol solution to the triphenylmethanol solution with continuous stirring in an ice bath.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will cause the this compound to precipitate.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any remaining acid and methanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Deprotection of this compound using Formic Acid

This protocol demonstrates a mild acidic cleavage of the trityl ether.[2]

Materials:

-

This compound

-

Formic acid (e.g., 88%)

-

Dioxane

-

Ethanol

-

Diethyl ether

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve the this compound in a minimal amount of a suitable solvent like dichloromethane in a round-bottom flask.

-

Add cold formic acid to the solution and stir the mixture at room temperature.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the formic acid and solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dioxane and evaporate again to remove residual formic acid (azeotropic removal). Repeat this step with ethanol and then diethyl ether.[2]

-

The residue will contain triphenylmethanol (trityl alcohol) and the deprotected alcohol (in this case, methanol, which will likely be evaporated). The triphenylmethanol can be separated by filtration or chromatography.[2]

Conclusion

This compound is a valuable compound in organic synthesis, primarily serving as a robust yet selectively cleavable protecting group for alcohols. Its physical and chemical properties are well-defined, and its synthesis and deprotection are achieved through straightforward and well-understood reaction mechanisms. This guide provides essential technical information for researchers and professionals working with this versatile molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. This compound | C20H18O | CID 136388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved Help needed with synthesis of trityl methyl | Chegg.com [chegg.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved Please experts help me with the | Chegg.com [chegg.com]

- 12. This compound [webbook.nist.gov]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

The Trityl Group: A Comprehensive Technical Guide for Synthetic Chemistry

In the landscape of organic synthesis, particularly in the assembly of complex molecules such as oligonucleotides, peptides, and carbohydrates, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective moieties, the triphenylmethyl (trityl) group stands out for its steric bulk and acid lability, offering a unique set of advantages for researchers, scientists, and drug development professionals. This in-depth technical guide provides a thorough examination of the trityl protecting group and its derivatives, covering its core principles, applications, quantitative data on its stability and lability, and detailed experimental protocols.

Core Principles of Trityl Protection

The trityl (Tr) group, chemically a triphenylmethyl moiety, is most commonly used to protect primary alcohols as trityl ethers.[1][2] It can also be employed to protect other nucleophilic functional groups such as thiols and amines.[1] The protection mechanism does not proceed via an SN2 pathway, which is impossible at a quaternary carbon, but rather through an SN1 mechanism involving the formation of a highly stable trityl carbocation.[1][2] This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.

The steric hindrance of the trityl group is a key feature, allowing for the selective protection of primary alcohols in the presence of more hindered secondary and tertiary alcohols.[1][2] This selectivity is a significant advantage in the chemistry of polyhydroxylated compounds like carbohydrates and nucleosides.

Substituted Trityl Groups and Tunable Lability

A significant advantage of the trityl group is that its acid lability can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, thereby increasing the lability of the protecting group under acidic conditions. This has led to the development of several important trityl derivatives:

-

Monomethoxytrityl (MMT or Mmt): With one methoxy group, MMT is more acid-labile than the parent trityl group.[3]

-

Dimethoxytrityl (DMT): Featuring two methoxy groups, DMT is significantly more acid-labile than MMT and is a cornerstone of automated solid-phase oligonucleotide synthesis.[]

-

Trimethoxytrityl (TMT): With three methoxy groups, TMT is even more labile.

Conversely, electron-withdrawing groups would decrease the stability of the trityl cation, making the protecting group more stable to acid. The general order of acid lability for the most common trityl derivatives is:

TMT > DMT > MMT > Trityl (Tr) [3]

This tunable lability allows for orthogonal protection strategies, where one type of trityl group can be selectively removed in the presence of another or other acid-labile protecting groups like Boc or tBu.[5]

Quantitative Data on Trityl Group Lability and Orthogonality

The selection of a protecting group strategy relies on predictable and differential cleavage conditions. The following tables summarize the relative lability of common trityl groups and their orthogonality with other widely used protecting groups.

| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Hydrolysis (approx.) | Common Deprotection Conditions |

| Trityl (Tr) | (C₆H₅)₃C- | 1 | 80% Acetic Acid; mild Lewis acids |

| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C- | 10-30 | 1-3% TFA in DCM; 80% Acetic Acid (faster than Tr) |

| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂(C₆H₅)C- | ~300 | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM |

Table 1: Relative Lability of Common Trityl Protecting Groups. The relative rates are approximate and can vary with the substrate and specific reaction conditions.

| Protecting Group | Stable to | Labile to | Comments |

| Trityl (Tr) and derivatives | Basic conditions, hydrogenation (can be slow), oxidizing agents. | Acidic conditions (Brønsted and Lewis acids). | Lability is highly tunable with substituents. |

| tert-Butoxycarbonyl (Boc) | Basic conditions, catalytic hydrogenation. | Strong acids (e.g., >30% TFA in DCM). | Trityl groups are generally more acid-labile than Boc.[6] |

| Fluorenylmethyloxycarbonyl (Fmoc) | Acidic conditions, catalytic hydrogenation. | Basic conditions (e.g., piperidine in DMF). | Orthogonal to acid-labile groups like Trityl and Boc.[6][7] |

| tert-Butyldimethylsilyl (TBDMS/TBS) | Basic conditions, many acidic conditions. | Fluoride sources (e.g., TBAF), strong acids. | Trityl ethers can be deprotected in the presence of TBS ethers using acetic or formic acid.[1][2] |

Table 2: Orthogonality of Trityl Groups with Other Common Protecting Groups.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of trityl protecting groups.

Synthesis of Tritylating Agents

This protocol describes the conversion of 4,4'-dimethoxytritanol to DMT-Cl using acetyl chloride.[8][9]

Materials:

-

4,4'-Dimethoxytritanol

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

n-Heptane (or n-Hexane)

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of 4,4'-dimethoxytritanol in anhydrous DCM is prepared.

-

Acetyl chloride (e.g., 1.5-2.0 equivalents) is added to the solution.[8]

-

The reaction mixture is heated (e.g., to 40°C) and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.[8]

-

The solvent is removed under reduced pressure to yield a residue.[8]

-

The residue is redissolved in a minimal amount of DCM, and n-heptane (or n-hexane) is added to precipitate the product.[8]

-

The mixture is cooled (e.g., to 0-5°C) to complete crystallization.[8]

-

The solid is collected by filtration, washed with cold n-heptane, and dried under vacuum to afford 4,4'-dimethoxytrityl chloride as a crystalline solid.

Protection of a Primary Alcohol

This protocol describes a general method for the protection of a primary hydroxyl group using trityl chloride.[1][10]

Materials:

-

Substrate with a primary alcohol (1.0 equiv)

-

Trityl chloride (Tr-Cl), MMT-Cl, or DMT-Cl (1.1–1.5 equiv)

-

Anhydrous Pyridine (as solvent and base) or Anhydrous Dichloromethane (DCM) as solvent with Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 equiv) as a base.

-

4-(Dimethylamino)pyridine (DMAP) (0.05–0.1 equiv, optional catalyst)[1]

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol-containing substrate in anhydrous pyridine (or anhydrous DCM with TEA/DIEA and DMAP) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the trityl chloride derivative portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.[1]

-

Remove the solvent under reduced pressure.

-

If DCM was used as the solvent, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. If pyridine was used, the residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate or DCM) and water, followed by washing of the organic layer as described.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the trityl-protected alcohol.

Deprotection of a Trityl Ether

This protocol describes a common method for the removal of a trityl group using TFA. The concentration of TFA can be adjusted to selectively remove different trityl derivatives.

Materials:

-

Trityl-protected substrate (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (e.g., 1-10% v/v in DCM for MMT/DMT, higher concentrations for Trt)

-

Scavenger (e.g., Triisopropylsilane (TIS) or Triethylsilane (TES), 2-5% v/v)[9]

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the trityl-protected compound in DCM.

-

Add the scavenger (e.g., TIS) to the solution. This is crucial to trap the liberated trityl cation and prevent side reactions.[]

-

Cool the solution to 0°C.

-

Add the TFA solution dropwise to the stirred mixture.

-

Stir the reaction at 0°C or room temperature for 15-60 minutes. Monitor the deprotection by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Mandatory Visualizations

Logical Relationship of Trityl Derivatives and Deprotection Conditions

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. biosynth.com [biosynth.com]

- 8. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]

- 9. allindianpatents.com [allindianpatents.com]

- 10. researchgate.net [researchgate.net]

Stability of Methyl Trityl Ether in Diverse Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of methyl trityl ether (MTE), a common protecting group for alcohols, across a range of solvent conditions. Understanding the stability profile of MTE is critical for its effective use in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and drug development, where its selective introduction and removal are paramount. This document outlines the core principles governing MTE stability, offers guidance on solvent selection, and provides detailed experimental protocols for stability assessment.

Core Concepts of this compound Stability

The stability of this compound is intrinsically linked to the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage of the C-O ether bond. Generally, this compound is characterized by its high sensitivity to acidic conditions and relative stability in neutral and basic media.

Acid-Catalyzed Cleavage: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] The ether oxygen is first protonated by an acid, creating a good leaving group (methanol). Subsequently, the C-O bond cleaves to form the highly resonance-stabilized trityl cation.[2][3] This cation is then quenched by a nucleophile, typically the solvent or its conjugate base.

Solvent Effects on Stability:

-

Polar Protic Solvents: Solvents such as water and alcohols can participate in the hydrolysis reaction, acting as both a proton source (in acidic conditions) and a nucleophile to trap the trityl cation. The rate of acid-catalyzed cleavage is generally higher in more polar solvents that can stabilize the charged transition state and the resulting carbocation.

-

Polar Aprotic Solvents: Solvents like acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM) are common media for reactions involving trityl ethers. While generally considered stable in these solvents under neutral conditions, the presence of trace acidic impurities can lead to degradation. Lewis acids, which are often used in these solvents, will readily cleave the trityl ether.[4]

-

Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, this compound is generally stable, provided no acidic catalysts are present.

Quantitative Stability Data

| Solvent Class | Representative Solvents | Expected Stability (Neutral Conditions) | Key Considerations |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Susceptible to acid-catalyzed solvolysis. Stability decreases with increasing acidity and temperature. |

| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | Generally stable, but sensitive to trace acidic impurities and Lewis acids.[4] |

| Nonpolar Aprotic | Toluene, Hexane | Very High | Stable under inert conditions. |

| Acidic Media | Acetic Acid, Trifluoroacetic Acid (TFA) | Very Low | Rapid cleavage occurs. |

| Basic Media | Pyridine, Triethylamine | High | Generally stable to basic conditions. |

Experimental Protocols for Stability Assessment

To determine the quantitative stability of this compound in a specific solvent, a stability-indicating assay must be employed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to monitor the degradation of this compound over time.

1. Materials and Equipment:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

pH meter

2. Procedure:

- Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent to be tested to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- Incubation: Transfer aliquots of the stock solution into several sealed vials and maintain them at a constant temperature (e.g., 25°C or 40°C).

- Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials.

- Sample Preparation for HPLC: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

- HPLC Analysis:

- Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Detection Wavelength: 254 nm

- Injection Volume: 10 µL

- Data Analysis:

- Identify and integrate the peak corresponding to this compound and any degradation product peaks.

- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

- Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy can provide detailed structural information about degradation products in real-time.[5][6]

1. Materials and Equipment:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, CD₃CN, Methanol-d₄)

-

NMR spectrometer (≥300 MHz)

-

NMR tubes

2. Procedure:

- Sample Preparation: Prepare a solution of this compound (e.g., 5-10 mg) in the desired deuterated solvent in an NMR tube.

- Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Note the characteristic signals for this compound (e.g., the methoxy singlet and the aromatic multiplets).

- Incubation and Monitoring: Maintain the NMR tube at a constant temperature. Acquire subsequent ¹H NMR spectra at regular intervals.

- Data Analysis:

- Monitor the decrease in the integral of the characteristic this compound peaks.

- Observe the appearance of new peaks corresponding to degradation products (e.g., triphenylmethanol and methanol).

- The relative integrals of the reactant and product peaks can be used to determine the extent of degradation over time.

Signaling Pathways and Experimental Workflows

Acid-Catalyzed Cleavage Pathway of this compound

The following diagram illustrates the SN1 mechanism for the acid-catalyzed cleavage of this compound.

Caption: SN1 mechanism of acid-catalyzed cleavage of this compound.

Experimental Workflow for HPLC-Based Stability Study

This diagram outlines the key steps in performing a stability study of this compound using HPLC.

Caption: Workflow for assessing this compound stability via HPLC.

Conclusion

This compound is a valuable protecting group that exhibits high stability in neutral and basic aprotic solvents. Its primary liability is its susceptibility to acid-catalyzed cleavage, which proceeds through a stable trityl cation intermediate. The choice of solvent is therefore critical to the success of synthetic steps involving MTE. For applications requiring high stability, anhydrous, non-polar, or polar aprotic solvents free from acidic impurities are recommended. When lability is desired, acidic conditions, particularly in polar protic solvents, will facilitate its removal. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of this compound in their specific solvent systems, enabling more precise control over reaction outcomes in complex synthetic pathways.

References

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl trityl ether. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and characteristics of this compound.

Introduction to this compound

This compound, also known as methoxy(triphenyl)methane, is an organic compound widely utilized in synthetic chemistry, particularly as a protecting group for hydroxyl functionalities. Its bulky trityl group provides steric hindrance, selectively shielding reactive sites during multi-step syntheses. A thorough understanding of its spectral properties is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra, which are fundamental techniques for the structural elucidation of organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data has been generated using computational prediction tools and is provided as a reference. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | Multiplet | 15H | Aromatic (Ar-H) |

| 3.11 | Singlet | 3H | Methoxy (-OCH₃) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Ar-C (Quaternary, C-Ar) |

| 129.5 | Ar-C (ortho) |

| 127.8 | Ar-C (meta) |

| 127.0 | Ar-C (para) |

| 86.5 | Quaternary Carbon (C-(Ar)₃) |

| 51.2 | Methoxy Carbon (-OCH₃) |

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation of its atoms to the predicted NMR signals.

Caption: Correlation of this compound's atoms with their predicted NMR signals.

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring NMR spectra. Specific parameters may need to be optimized based on the spectrometer and experimental goals.

Caption: A generalized workflow for acquiring and processing NMR spectra.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H spectrum.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data for this compound, alongside a detailed experimental protocol for its acquisition. The provided information is critical for the unambiguous identification and characterization of this important chemical reagent. The structured data tables and visual diagrams are designed to serve as a quick and reliable reference for researchers in academic and industrial settings, aiding in the advancement of chemical synthesis and drug development projects.

Mass Spectrometry of Methyl Trityl Ether: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trityl ether, also known as methyl triphenylmethyl ether, is an organic compound frequently encountered in synthetic chemistry, particularly as a derivative of alcohols where the bulky trityl group serves as a protective moiety. Its characterization is crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a primary analytical technique for the structural elucidation and quantification of this compound.

This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI). It includes a detailed examination of its fragmentation pathway, a summary of its mass spectral data, and a comprehensive experimental protocol for its analysis by GC-MS.

Molecular Properties

A clear understanding of the fundamental properties of this compound is essential before analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈O | [1][2] |

| Molecular Weight | 274.36 g/mol | [1][2] |

| CAS Number | 596-31-6 | [1][3] |

| IUPAC Name | [methoxy(diphenyl)methyl]benzene | [2] |

| Synonyms | Methyl triphenylmethyl ether, Trityl methyl ether | [1][2] |

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize a molecule. This process imparts significant energy, leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation.[4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Mass Spectrum of this compound

The EI mass spectrum of this compound is characterized by a weak or sometimes absent molecular ion peak at m/z 274 and a series of dominant fragment ions. The fragmentation is primarily directed by the extreme stability of the triphenylmethyl (trityl) carbocation and other resonance-stabilized aromatic ions.

Fragmentation Pathway

The fragmentation of ethers typically involves cleavage of the carbon-carbon bond alpha to the oxygen atom.[5][6] For this compound, the process is dominated by cleavages that lead to the formation of the highly stable trityl cation.

-

Ionization: The process begins with the bombardment of the molecule by an electron, ejecting another electron to form the molecular ion, [C₂₀H₁₈O]⁺•, at m/z 274 .

-

Primary Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation.[4] The most significant cleavages are:

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether C-O bond results in the loss of a methoxy radical (mass 31) to form the exceptionally stable triphenylmethyl (trityl) cation at m/z 243 . This ion is a hallmark of trityl-containing compounds.

-

Loss of a Phenyl Radical (•C₆H₅): Cleavage of a bond between the central carbon and one of the phenyl rings leads to the loss of a phenyl radical (mass 77), producing the ion [(C₆H₅)₂COCH₃]⁺ at m/z 197 .[2]

-

-

Secondary Fragmentation & Rearrangement: The primary fragment ions undergo further fragmentation and rearrangement:

-

The trityl cation (m/z 243 ) can lose a neutral benzene molecule (C₆H₆, mass 78) through a rearrangement process to form the fluorenyl cation at m/z 165 .

-

Complex rearrangements of ions like the one at m/z 197 can lead to the formation of the benzoyl-type cation at m/z 105 and the phenyl cation at m/z 77 .[2] The ion at m/z 105 is often the base peak in the spectrum, indicating its high stability and favorable formation pathway.

-

The proposed fragmentation logic is visualized in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.[1][2][7]

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Ion Type | Relative Abundance |

| 274 | [C₂₀H₁₈O]⁺• | Molecular Ion | Low / Absent |

| 243 | [(C₆H₅)₃C]⁺ | Trityl Cation | High |

| 197 | [(C₆H₅)₂COCH₃]⁺ | Primary Fragment | Medium |

| 165 | [C₁₃H₉]⁺ | Fluorenyl Cation | High |

| 105 | [C₇H₅O]⁺ | Benzoyl-type Cation | Base Peak (100%) |

| 77 | [C₆H₅]⁺ | Phenyl Cation | High |

Experimental Protocol: GC-MS Analysis

This section outlines a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis.

-

Solvent Selection: Use a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[8][9] Ensure the solvent is of high purity (GC or HPLC grade).

-

Concentration: Prepare a dilute solution of the sample, typically around 10-100 µg/mL.[8] For solid samples, dissolve a few specks of material in approximately 1.5 mL of solvent in a standard GC vial.[9]

-

Filtration: If any particulate matter is present, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following tables provide typical parameters for a GC-MS analysis. These may require optimization based on the specific instrument and analytical goals.

Table 5.2.1: Gas Chromatography Conditions

| Parameter | Recommended Setting |

| GC System | Standard GC equipped with an autosampler |

| Column | Rxi®-5Sil MS (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial 100 °C, hold 1 min; ramp at 20 °C/min to 300 °C; hold 5 min |

Table 5.2.2: Mass Spectrometer Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 50 - 400 |

| Scan Rate | ~2 scans/sec |

| Solvent Delay | 3 minutes |

The general workflow for this analytical procedure is depicted below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound under electron ionization is defined by predictable fragmentation pathways driven by the formation of highly stable carbocations. The presence of characteristic ions at m/z 243, 197, 165, and the base peak at m/z 105 provides a robust method for its identification. When combined with the separation power of gas chromatography, GC-MS offers a powerful, reliable, and highly specific technique for the analysis of this compound in complex mixtures, making it an indispensable tool for researchers in synthetic chemistry and drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C20H18O | CID 136388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. This compound [webbook.nist.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of methyl trityl ether, a compound often used as a protective group in organic synthesis, particularly in medicinal chemistry and drug development. This document details the characteristic vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and illustrates the key structural correlations in its IR spectrum.

Data Presentation: Infrared Absorption Bands

The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the trityl (triphenylmethyl) group, the ether linkage, and the methyl group. The quantitative data, including wavenumber, intensity, and vibrational assignment, are summarized in the table below. These assignments are based on the analysis of its gas-phase spectrum and established infrared correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3085 - 3020 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl Group) |

| ~1595 | Medium-Weak | Aromatic C=C Stretch |

| ~1490 | Medium | Aromatic C=C Stretch |

| ~1445 | Medium | Aromatic C=C Stretch / CH₃ Asymmetric Bend |

| ~1216 | Strong | C-O-C Asymmetric Stretch (Ether)[1] |

| ~1180 - 1030 | Strong | C-O-C Symmetric Stretch (Ether) & Phenyl-C Stretch |

| ~760 - 700 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |

Note: Peak positions and intensities may vary slightly depending on the sample preparation and the physical state (e.g., KBr pellet, thin film, or gas phase).

Interpretation of the Spectrum

The IR spectrum of this compound is a useful tool for confirming its synthesis and purity. A key diagnostic feature is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl (-OH) group from the starting material, triphenylmethanol[1]. The presence of the strong C-O-C stretching vibrations, typically around 1216 cm⁻¹ and in the 1180-1030 cm⁻¹ region, confirms the ether linkage. The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹ are also characteristic.

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound is typically achieved using the Potassium Bromide (KBr) pellet method. This technique involves dispersing the solid sample in a transparent matrix of KBr.

Protocol for KBr Pellet Preparation and FTIR Analysis:

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopy-grade KBr in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

-

Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.

-

-

Mixing:

-

Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample.

-

Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.

References

Methodological & Application

Application Notes and Protocols: Protection of Primary Alcohols with Methyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex molecules, particularly in drug development and medicinal chemistry, the selective protection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary protection to prevent unwanted side reactions. The monomethoxytrityl (Mmt) group has emerged as a valuable tool for the protection of primary alcohols due to its bulky nature, which provides steric hindrance, and its acid-labile nature, which allows for mild deprotection conditions.

The Mmt group is a derivative of the trityl (Tr) group, featuring a methoxy substituent on one of the phenyl rings. This electron-donating group increases the stability of the corresponding carbocation, making the Mmt group more susceptible to acidic cleavage than the parent trityl group. This enhanced lability allows for its selective removal in the presence of other acid-sensitive protecting groups, a key advantage in complex synthetic routes. This application note provides detailed protocols for the protection of primary alcohols using 4-monomethoxytrityl chloride (Mmt-Cl) and the subsequent deprotection of the resulting Mmt ether.

Reaction Mechanism and Selectivity

The protection of a primary alcohol with Mmt-Cl typically proceeds via an SN1-like mechanism. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction. The bulky trityl group of Mmt-Cl sterically hinders its reaction with secondary and tertiary alcohols, leading to a high degree of selectivity for the protection of primary alcohols.

The deprotection of Mmt ethers is achieved under acidic conditions. The increased stability of the Mmt carbocation allows for the use of milder acids compared to those required for the cleavage of other trityl-based protecting groups. This orthogonality is crucial in the synthesis of complex molecules with multiple acid-sensitive functionalities. The general order of acid lability for common trityl-based protecting groups is: Dimethoxytrityl (DMT) > Monomethoxytrityl (Mmt) > 4-Methyltrityl (Mtt) > Trityl (Trt).[1]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with Mmt-Cl

This protocol describes a general procedure for the protection of a primary alcohol using Mmt-Cl.

Materials:

-

Primary alcohol (1.0 eq)

-

4-Monomethoxytrityl chloride (Mmt-Cl) (1.1 - 1.2 eq)

-

Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA) (2.0 - 3.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine or anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

If using DCM as the solvent, add triethylamine (2.0 - 3.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Mmt-Cl (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of methanol.

-

Dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Mmt-protected alcohol.

Quantitative Data for Protection of Primary Alcohols:

| Substrate | Base/Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | Pyridine | 12 | ~90 |

| Ethanolamine | TEA/DCM | 4 | >85 |

| 5'-Hydroxyl of a Nucleoside | Pyridine | 2-4 | 85-95 |

Note: Yields and reaction times are substrate-dependent and may require optimization.

Protocol 2: Deprotection of a Methyl Trityl Ether

This protocol describes a general procedure for the removal of the Mmt protecting group from a primary alcohol.

Materials:

-

Mmt-protected alcohol (1.0 eq)

-

Trifluoroacetic acid (TFA) (1-5% in DCM) or 80% aqueous acetic acid

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Mmt-protected alcohol (1.0 eq) in DCM. If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as TIS (1-2 eq).

-

Slowly add the acidic solution (e.g., 1-5% TFA in DCM or 80% aqueous acetic acid) to the reaction mixture at room temperature.

-

Stir the reaction for 10-60 minutes. Monitor the deprotection by TLC. The appearance of a yellow-orange color indicates the formation of the Mmt cation.

-

Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol if necessary.

Quantitative Data for Deprotection of Mmt Ethers:

| Substrate | Deprotection Conditions | Time (min) | Yield (%) |

| Mmt-protected primary alcohol | 1% TFA in DCM | 10-30 | >90 |

| Mmt-protected primary alcohol | 80% Acetic Acid | 30-120 | >90 |

| Mmt-protected 5'-hydroxyl of a nucleoside | 3% Dichloroacetic acid in DCM | 5-15 | >95 |

Note: Deprotection times and yields can vary depending on the substrate and the specific acidic conditions used.

Applications in Drug Development

The Mmt protecting group has found significant application in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.

-

Anticancer Prodrugs: The Mmt group has been used to protect the amino groups of linker molecules in the synthesis of complex prodrugs of anticancer agents. Its mild deprotection conditions are compatible with sensitive drug molecules.

-

Nucleoside Analogs: In the synthesis of antiviral and anticancer nucleoside analogs, the Mmt group is frequently used for the selective protection of the 5'-primary hydroxyl group. This allows for modifications at other positions of the nucleoside without affecting the 5'-hydroxyl.

-

Peptide Synthesis: While less common than in nucleoside chemistry, the Mmt group can be used for the protection of the side chains of certain amino acids, such as cysteine and lysine, in solid-phase peptide synthesis.[2] Its selective removal allows for on-resin modifications of the peptide chain.[2]

Visualizing the Workflow and Logic

To further clarify the processes described, the following diagrams illustrate the key steps and decision-making logic involved in the use of the Mmt protecting group.

References

Application Notes & Protocols: Selective Protection of Diols Using the Trityl Group

Note on Reagents: The triphenylmethyl (trityl, Tr) group is a valuable tool for the selective protection of primary alcohols. The standard reagent used to introduce this group is Trityl Chloride (Tr-Cl) . Methyl trityl ether is the resulting product when methanol is protected by a trityl group and is not typically used as a reagent for protecting diols. These notes, therefore, detail the use of Trityl Chloride for the selective monoprotection of diols.

Introduction

The selective protection of one hydroxyl group in a diol is a common challenge in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry. The triphenylmethyl (trityl, Tr) group is an acid-labile protecting group widely employed for this purpose. Its significant steric bulk allows for the highly selective protection of the less sterically hindered primary hydroxyl group in the presence of secondary or tertiary hydroxyls.[1][2] This selectivity makes the trityl group an essential tool for the regioselective functionalization of polyol compounds.